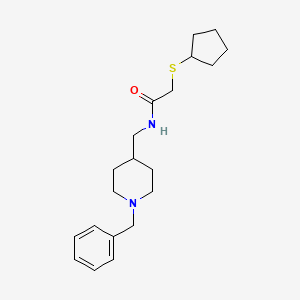

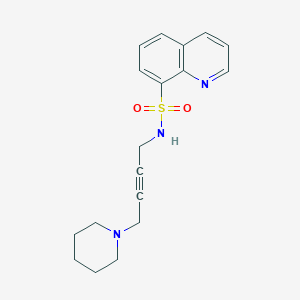

![molecular formula C17H15N3O5S B2690862 N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide CAS No. 851988-56-2](/img/structure/B2690862.png)

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of similar compounds involves two main moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.6±0.1 g/cm3, a molar refractivity of 86.2±0.3 cm3, and a polar surface area of 89 Å2 .科学的研究の応用

Anti-inflammatory and Analgesic Applications

Compounds derived from benzoxazolone and benzothiazolone have been developed as anti-inflammatory and analgesic agents. These compounds, based on the concept of bivalent ligands, have shown significant activity in vitro and in vivo, comparable to established drugs such as indomethacin and ketorolac. They inhibit targets like inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), with some exhibiting IC50 values below 1μM, indicating their strong potential in treating inflammation and pain without cytotoxicity against mammalian kidney and solid tumor cell lines (Abdelazeem et al., 2015).

Topoisomerase II Inhibition

A study on various benzothiazole derivatives found them to be effective inhibitors of eukaryotic DNA topoisomerase II, a critical enzyme for DNA replication and cell cycle progression. These findings suggest the potential use of these compounds in cancer therapy, with some derivatives showing higher activity than the reference drug etoposide (Pınar et al., 2004).

Antioxidant Activities

Novel compounds based on the pyrazolobenzothiazine ring system have demonstrated significant antioxidant activities. These studies highlight the therapeutic potential of these compounds in managing oxidative stress-related diseases and conditions (Ahmad et al., 2012).

Antimicrobial Activities

Benzothiazole derivatives have been identified as potent antimicrobial agents against a range of bacterial and fungal strains. These compounds serve as valuable scaffolds for the synthesis of new drugs targeting resistant microbial infections (Abbas et al., 2014).

Privileged Scaffold in Medicinal Chemistry

The benzoxazolone heterocycle and its bioisosters are considered "privileged scaffolds" in drug discovery due to their ability to mimic phenol or catechol in a metabolically stable template. They have broad therapeutic applications, ranging from analgesic, anti-inflammatory, to antipsychotic and neuroprotective agents (Poupaert et al., 2005).

作用機序

特性

IUPAC Name |

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-22-10-3-9(4-11(5-10)23-2)16(21)19-20-17-18-12-6-13-14(25-8-24-13)7-15(12)26-17/h3-7H,8H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEWGWKSDCVSMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=CC4=C(C=C3S2)OCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690783.png)

![Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B2690791.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2690793.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2690795.png)

![8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690797.png)

![4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2690800.png)